Isocorydine hydrochloride

Description

BenchChem offers high-quality Isocorydine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isocorydine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

66968-08-9 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

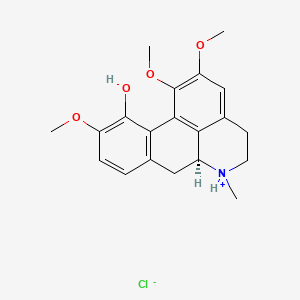

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 |

InChI Key |

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N |

SMILES |

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |

Isomeric SMILES |

C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Isocorydine hydrochloride chemical structure and molecular weight

This technical monograph provides a comprehensive structural and functional analysis of Isocorydine Hydrochloride , an aporphine alkaloid derivative. This guide is designed for researchers in medicinal chemistry and pharmacology, focusing on structural validation, extraction methodologies, and mechanistic properties.

Structural Characterization, Physicochemical Properties, and Isolation Protocols

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Isocorydine hydrochloride is the chloride salt form of Isocorydine, a naturally occurring aporphine alkaloid found in Dicranostigma leptopodum, Corydalis yanhusuo, and Annona squamosa. It is structurally distinct from its isomer, Corydine, by the positioning of the hydroxyl and methoxy substituents on the isoquinoline scaffold.

Nomenclature & Identifiers

| Parameter | Technical Detail |

| Common Name | Isocorydine Hydrochloride |

| IUPAC Name | (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol hydrochloride |

| CAS Registry (Salt) | 13552-72-2 |

| CAS Registry (Base) | 475-67-2 |

| Chemical Formula | C₂₀H₂₃NO₄[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 377.86 g/mol (Base: 341.40 g/mol + HCl: 36.46 g/mol ) |

| Chirality | (S)-configuration at C-6a |

Structural Architecture

The compound features a tetracyclic aporphine skeleton. The biological activity is heavily influenced by the rigidity of this system and the specific substitution pattern:

-

Ring A: Substituted with methoxy groups at positions C1 and C2.

-

Ring D: Substituted with a methoxy group at C10 and a hydroxyl group at C11.[11]

-

Nitrogen Center: Methylated at position N6, forming a tertiary amine which becomes protonated in the hydrochloride salt to enhance water solubility.

DOT Diagram: Structural Classification Hierarchy

Figure 1: Hierarchical classification of Isocorydine within the alkaloid family, highlighting its isomeric relationship with Corydine.

Physicochemical Properties[2][3][4][9][10][11][14]

Understanding the physical behavior of the salt form is critical for formulation and assay development.

| Property | Description |

| Appearance | White to off-white crystalline powder. |

| Solubility (Salt) | Water: Soluble (up to ~10-20 mg/mL; pH dependent).DMSO: Soluble (>30 mg/mL).Ethanol: Sparingly soluble. |

| Solubility (Base) | Soluble in chloroform, ether, and benzene; poorly soluble in water. |

| Melting Point | >200°C (often decomposes upon melting). |

| Stability | Stable in solid state at -20°C. Solutions in DMSO/Water should be prepared fresh or stored at -80°C to prevent oxidation of the phenolic hydroxyl group. |

| pKa | ~7.8 - 8.2 (Nitrogen center). |

Analytical Characterization

To validate the identity of Isocorydine HCl, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

In DMSO-d₆, the hydrochloride salt exhibits characteristic shifts due to the protonation of the nitrogen.

-

¹H NMR Diagnostic Peaks (400 MHz, DMSO-d₆):

-

Aromatic Protons: Two distinct singlets or doublets in the aromatic region (~6.7 – 7.0 ppm) corresponding to H-3 and H-8/H-9.

-

Methoxy Groups: Three sharp singlets integrating to 3H each, typically appearing between 3.60 ppm and 3.90 ppm .

-

N-Methyl: A sharp singlet around 2.50 – 3.0 ppm . (Note: In the HCl salt, this may broaden or shift downfield due to the positive charge).

-

Hydroxyl: A broad singlet (exchangeable with D₂O) typically >9.0 ppm, confirming the phenolic -OH at C11.

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (ESI+): The parent ion corresponds to the protonated free base.

-

Observed m/z: 342.17 [M+H]⁺

-

Theoretical Exact Mass: 341.1627 (Neutral base).

-

Experimental Protocol: Extraction & Isolation

Objective: Isolation of total aporphine alkaloids enriched in Isocorydine from Corydalis yanhusuo or Dicranostigma leptopodum.

Methodology: Acid-Base Partitioning followed by Crystallization.[12]

-

Raw Material Preparation:

-

Pulverize dried tubers/roots to a fine powder (50 mesh).

-

-

Initial Extraction:

-

Macerate powder in 70% Ethanol (1:10 w/v) under reflux for 2 hours (x2 cycles).

-

Filter and combine filtrates.[8] Evaporate ethanol under reduced pressure to obtain a crude syrupy residue.

-

-

Acidification:

-

Resuspend residue in 2% HCl (aq) to pH 2–3.

-

Step Logic: This converts alkaloids into water-soluble hydrochloride salts.

-

Filter to remove insoluble non-alkaloidal lipids and chlorophyll.

-

-

Basification & Partitioning:

-

Adjust pH of the acid phase to pH 9–10 using Ammonium Hydroxide (NH₄OH).

-

Extract immediately with Chloroform (CHCl₃) (x3 volumes).

-

Step Logic: High pH deprotonates the nitrogen, rendering the free base lipophilic for extraction into the organic phase.

-

-

Purification & Salt Formation:

-

Dry CHCl₃ layer over anhydrous Na₂SO₄ and evaporate to dryness.

-

Redissolve crude alkaloid fraction in minimal Acetone or Ethanol.

-

Add concentrated HCl dropwise until precipitation occurs.

-

Recrystallize from Ethanol/Ether to obtain Isocorydine HCl.

-

DOT Diagram: Extraction Workflow

Figure 2: Step-by-step isolation workflow for Isocorydine Hydrochloride.

Biological Mechanism of Action[8][16]

Isocorydine HCl has demonstrated significant potential as an antineoplastic agent.[3][7] Its mechanism is multi-modal, primarily targeting the cell cycle and mitochondrial integrity.

-

G2/M Cell Cycle Arrest: Inhibits cyclin-dependent kinases, preventing mitotic progression.

-

Mitochondrial Dysfunction: Disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway.

-

Targeting Cancer Stem Cells (CSCs): Downregulates the expression of PDCD4 (Programmed Cell Death 4) and inhibits drug-resistant side populations in Hepatocellular Carcinoma (HCC).

References

-

PubChem Compound Summary. (2025). Isocorydine.[12][3][7] National Center for Biotechnology Information. [Link]

-

Li, G., et al. (2012). Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis. PLoS ONE. [Link]

-

Manske, R. H. (1961).[12] The Alkaloids of Corydalis Govaniana. Canadian Journal of Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Norisocorydine | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corydine, (+-)- | C20H23NO4 | CID 111119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: Isocorydine Hydrochloride Solubility & Formulation Strategies

[1]

Executive Summary

Isocorydine hydrochloride (Isocorydine HCl) is the hydrochloride salt of Isocorydine, a bioactive aporphine alkaloid isolated from Dicranostigma leptopodum and other Papaveraceae species.[1] While the salt form significantly improves solubility compared to the free base, Isocorydine HCl presents specific challenges in aqueous formulation, particularly at physiological pH where precipitation can occur.[1]

This guide provides a definitive technical analysis of Isocorydine HCl solubility in aqueous versus organic media.[1] It includes validated protocols for stock solution preparation, in vivo formulation strategies using co-solvents, and a mechanistic overview of its downstream biological effects.[1]

Physicochemical Profile & Solubility Mechanics[1]

Understanding the solubility of Isocorydine HCl requires analyzing its structural properties.[1] As an aporphine alkaloid, the core structure is a tetracyclic framework with high lipophilicity.[1]

Chemical Identity[1]

The Salt vs. Free Base Dynamic

The hydrochloride salt is designed to protonate the tertiary nitrogen, creating a cationic species that disrupts the crystal lattice and interacts more favorably with water.[1]

-

Free Base: Highly lipophilic, soluble in chloroform and ethanol; poorly soluble in water.[1]

-

HCl Salt: Soluble in polar organic solvents (DMSO, Methanol) and improves aqueous solubility.[1] However, in buffered saline (pH 7.4), the equilibrium may shift, reducing solubility compared to pure water (acidic pH).[1]

Solubility Profile: Quantitative Analysis

The following data summarizes the solubility limits of Isocorydine HCl. Note that "freely soluble" classifications in literature often refer to acidic aqueous conditions; physiological buffers require careful formulation.[1]

| Solvent System | Solubility Limit (approx.) | Comments |

| DMSO | 30 mg/mL (79.4 mM) | Preferred Stock Solvent. Requires sonication.[1] Hygroscopic nature of DMSO can affect long-term stability; use fresh solvent [2, 3].[1][5] |

| Ethanol | ~3 mg/mL | Lower solubility than DMSO.[1][6] Suitable for specific in vitro applications where DMSO is toxic.[1] |

| Water (Deionized) | Moderate | Soluble, but solution pH will be acidic.[1] Stability is time-dependent.[1] |

| PBS / Saline (pH 7.4) | < 1 mg/mL (Native) | Risk of Precipitation. Requires co-solvents (PEG300, Tween-80) to achieve concentrations > 2 mg/mL [2].[1] |

| Chloroform | 10 mg/mL | Applicable primarily to the free base form [4].[1] |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (In Vitro)

Objective: Create a stable 50 mM stock solution for cell culture assays.

-

Calculate Mass: To prepare 1 mL of 50 mM stock, weigh 18.89 mg of Isocorydine HCl.[1]

-

Solvent Addition: Add 1 mL of high-purity (>99.9%) DMSO.

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into light-protective vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month) [2].

-

Note: Avoid repeated freeze-thaw cycles.[1]

-

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Objective: Prepare a clear, stable solution at 2.5 mg/mL for parenteral administration. Simple saline dissolution is not recommended due to precipitation risks.[1]

Validated Co-solvent System [2]:

-

5% Tween-80 (Surfactant)[1]

Step-by-Step Procedure:

-

Prepare Stock: Dissolve Isocorydine HCl in pure DMSO to a concentration of 25 mg/mL .

-

Add PEG300: To 100 µL of the DMSO stock, add 400 µL of PEG300. Mix by vortexing.

-

Add Surfactant: Add 50 µL of Tween-80. Mix gently to avoid excessive foaming.

-

Dilute: Slowly add 450 µL of sterile Saline (0.9% NaCl) while vortexing.

-

Validation: Visually inspect for clarity. The solution should be clear and colorless. Use immediately.

Mechanistic Visualization

Solubility & Formulation Decision Tree

This workflow guides the researcher in selecting the correct solvent system based on the application.[1]

Figure 1: Decision tree for Isocorydine HCl solvent selection based on experimental concentration requirements.

Pharmacological Mechanism

Proper solubility ensures bioavailability, allowing Isocorydine to enter the cell and execute its anticancer mechanism, primarily through the inhibition of protein kinases and induction of apoptosis [2, 5].[1]

Figure 2: Downstream biological effects of Isocorydine HCl following successful solubilization and cellular uptake.[1]

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (+)-Isocorydine hydrochloride | CAS:13552-72-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. (+)-Isocorydine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]

- 4. ()-Isocorydine hydrochloride [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Overview of isocorydine hydrochloride biological activity in oncology

Executive Summary

Isocorydine hydrochloride (ICD-HCl) is the hydrochloride salt of isocorydine, a naturally occurring aporphine alkaloid isolated from plants such as Dicranostigma leptopodum and Dactylicapnos scandens. While historically investigated for cardiovascular effects (vasodilation), recent pharmacological profiling has repositioned ICD-HCl as a multi-target antineoplastic agent.

Its primary value in oncology lies in its ability to target drug-resistant cancer stem cells (CSCs) and reverse multidrug resistance (MDR) , areas where conventional chemotherapeutics often fail. Unlike single-target small molecules, ICD-HCl exerts pleiotropic effects:

-

G2/M Cell Cycle Arrest: Via the Chk1/Cdc25C/Cdk1 axis.

-

Inhibition of Metastasis: By suppressing STAT3-mediated Epithelial-Mesenchymal Transition (EMT).

-

Metabolic Disruption: Inducing mitochondrial dysfunction in oral squamous cell carcinoma.

-

CSC Eradication: Downregulating IGF2BP3 and PDCD4 to deplete the CD133+ side population in hepatocellular carcinoma.

This guide provides a technical deep-dive into these mechanisms, supported by validated experimental protocols for researchers.

Chemical Pharmacology

-

Compound Name: Isocorydine Hydrochloride[1]

-

CAS Number: 13552-72-2 (HCl salt); 475-67-2 (Free base)

-

Molecular Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solubility: The hydrochloride salt significantly improves aqueous solubility compared to the free base, facilitating parenteral administration and cell culture formulation. It is soluble in methanol, DMSO, and water (to a limited extent, often requiring warming or pH adjustment).

Pharmacokinetics & Bioavailability: Parent ICD exhibits intermediate bioavailability. Studies indicate that structural derivatives (e.g., 8-amino-isocorydine) may offer enhanced potency (IC50 < 15 µM vs. ~150 µM for parent ICD) and improved metabolic stability. However, ICD-HCl remains the benchmark for establishing the baseline mechanism of action (MOA).

Molecular Mechanisms of Action

ICD-HCl operates through a "network pharmacology" model, simultaneously modulating distinct signaling nodes depending on the cancer tissue of origin.

Hepatocellular Carcinoma (HCC): The G2/M Arrest Axis

In HCC cell lines (Huh7, SMMC-7721), ICD-HCl functions as a mitotic poison, but distinct from taxanes or vinca alkaloids.

-

Mechanism: ICD triggers DNA damage response signaling.

-

Pathway: It induces phosphorylation of Chk1 and Chk2 . Activated Chk1 phosphorylates Cdc25C (at Ser216), promoting its binding to 14-3-3 proteins and cytosolic sequestration.

-

Outcome: Without active Cdc25C to dephosphorylate Cdk1 (Cdc2) , the Cyclin B1/Cdk1 complex remains inactive, locking cells in the G2/M phase and eventually triggering apoptosis [1].

Pancreatic Cancer: The STAT3/EMT Axis

In gemcitabine-resistant pancreatic cells, ICD-HCl acts as a sensitizer.

-

Mechanism: It blocks the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).

-

Causality: STAT3 is a transcription factor that drives Epithelial-Mesenchymal Transition (EMT) . By inhibiting STAT3, ICD-HCl represses mesenchymal markers (Vimentin, N-cadherin) and restores epithelial markers (E-cadherin).

-

Outcome: Reduced migration/invasion and resensitization to gemcitabine chemotherapy [2].

Drug Resistance & Cancer Stem Cells (CSCs)

A critical differentiator for ICD-HCl is its ability to deplete the "Side Population" (SP) of cells, which are enriched in CD133+ CSCs.

-

Target: IGF2BP3 (Insulin-like growth factor 2 mRNA-binding protein 3).

-

Effect: ICD-HCl downregulates IGF2BP3, which normally stabilizes mRNA for drug efflux pumps (ABCB1/P-gp and ABCG2 ).

-

Result: Intracellular accumulation of chemotherapeutics (e.g., Doxorubicin) is restored, and self-renewal capacity of CSCs is abolished [3].

Visualization: ICD Signaling Network

Figure 1: Multi-target signaling network of Isocorydine HCl across different cancer models.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine IC50 values and establish dose-response curves.

-

Preparation: Dissolve ICD-HCl in DMSO to create a 100 mM stock. Store at -20°C.

-

Seeding: Seed tumor cells (e.g., Huh7, PANC-1) into 96-well plates at

cells/well. Incubate overnight. -

Treatment: Dilute stock with complete medium to varying concentrations (e.g., 0, 25, 50, 100, 200, 400 µM). Add to wells in triplicate.

-

Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

-

Measurement: Read absorbance at 490 nm (reference 630 nm). Calculate IC50 using non-linear regression.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate G2/M arrest mechanism.

-

Synchronization: Starve cells in serum-free medium for 24h to synchronize in G0/G1 (optional but recommended for clear arrest data).

-

Treatment: Treat cells with ICD-HCl (at IC50 concentration) for 24 hours.

-

Fixation: Harvest cells, wash with cold PBS. Fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing:

-

Propidium Iodide (PI): 50 µg/mL

-

RNase A: 100 µg/mL (to digest RNA which PI also binds)

-

Triton X-100: 0.1%

-

-

Analysis: Incubate 30 min in dark at 37°C. Analyze on flow cytometer (e.g., BD FACSCalibur).

-

Expected Result: Significant increase in G2/M peak compared to control.

-

In Vivo Xenograft Tumor Model

Purpose: To assess therapeutic efficacy and toxicity in a systemic model.

Workflow Visualization:

Figure 2: Standardized Xenograft Workflow for ICD-HCl Efficacy Evaluation.

Protocol Details:

-

Animal Model: Male BALB/c nude mice (4-6 weeks old).

-

Inoculation: Inject

HCC cells subcutaneously into the right flank. -

Dosing: Start treatment when tumors reach palpable size (~100

).-

Vehicle: Physiological saline (0.9% NaCl).

-

Dosage: 25 mg/kg to 50 mg/kg, intraperitoneal (i.p.) injection, daily for 2-3 weeks.

-

-

Monitoring: Measure tumor dimensions every 3 days using calipers. Weigh mice to monitor toxicity (weight loss >20% requires euthanasia).

-

Endpoint: Sacrifice mice, excise tumors, weigh them, and fix in formalin for Immunohistochemistry (IHC) of Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Summary of Quantitative Efficacy Data

| Cancer Type | Cell Line | IC50 (24-48h) | Key Molecular Effect | In Vivo Efficacy (Ref) |

| Hepatocellular | Huh7 | ~160 µM | G2/M Arrest, Cyclin B1 | Tumor weight reduction (p<0.05) [1] |

| Hepatocellular | SMMC-7721 | ~150 µM | Apoptosis, Bax/Bcl-2 ratio | Tumor volume inhibition [4] |

| Pancreatic | PANC-1 | Synergistic | STAT3 | Synergistic with Gemcitabine [2] |

| Oral Squamous | Cal-27 | 0.61 mM* | Mitochondrial ATP | Reduced migration/invasion [5] |

*Note: High IC50 in OSCC suggests ICD may be better used as an adjuvant or lead compound for derivative synthesis rather than a monotherapy in this indication.

Challenges and Future Directions

While ICD-HCl shows promise, particularly in reversing resistance, challenges remain:

-

Potency: The IC50 values (often >100 µM) are high compared to modern targeted therapies (nM range). This necessitates high in vivo dosing.

-

Optimization: Synthetic derivatives like 8-amino-isocorydine and d-ICD are currently under investigation to improve potency and selectivity.

-

Clinical Translation: No active clinical trials are currently listed for ICD-HCl in oncology. Future work must focus on PK/PD optimization and combination strategies (e.g., ICD + Sorafenib) to lower the required effective dose.

References

-

Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis. Source:[2] PLoS One (2012). URL:[Link]

-

Isocorydine decrease gemcitabine-resistance by inhibiting epithelial-mesenchymal transition via STAT3 in pancreatic cancer cells. Source: Am J Transl Res (2020). URL:[Link]

-

An isocorydine derivative (d-ICD) inhibits drug resistance by downregulating IGF2BP3 expression in hepatocellular carcinoma. Source: Oncotarget (2015). URL:[Link]

-

Isocorydine targets the drug-resistant cellular side population through PDCD4-related apoptosis in hepatocellular carcinoma. Source:[2] Mol Med (2012). URL:[Link]

-

Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells. Source: Biology (Basel) (2024). URL:[Link]

Sources

An In-Depth Technical Guide to Elucidating the Putative Calcium Channel Blocking Mechanism of Isocorydine Hydrochloride

Abstract

Isocorydine, an aporphine alkaloid derived from various plant species, has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] While its mechanisms in those areas are under investigation, its structural similarity to other isoquinoline alkaloids that exhibit vasorelaxant properties suggests a potential interaction with cardiovascular targets. A primary mechanism for vasodilation is the blockade of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle.[4][5] However, the direct action of isocorydine hydrochloride on these channels remains uncharacterized in the scientific literature. This technical guide departs from a declarative review and instead establishes a comprehensive, field-proven framework for the systematic investigation of isocorydine hydrochloride as a potential L-type calcium channel blocker. We provide the scientific rationale, detailed experimental protocols, and data interpretation workflows necessary to definitively test this hypothesis, from functional tissue assays to direct electrophysiological measurements on isolated ion channels.

Introduction: The Scientific Premise

Voltage-gated calcium channels (VGCCs) are fundamental transducers of cellular electrical signals into intracellular biochemical events.[6] The L-type subfamily, particularly CaV1.2, is a cornerstone of cardiovascular physiology, governing excitation-contraction coupling in cardiac and smooth muscle.[5][7] In vascular smooth muscle, membrane depolarization opens CaV1.2 channels, permitting an influx of Ca²⁺ that triggers a cascade leading to muscle contraction and vasoconstriction.[6] Consequently, antagonists of these channels are a pillar of modern therapy for hypertension and angina.[8]

Isocorydine is an alkaloid with established bioactivity, but its cardiovascular profile is not well-defined.[1][9] Notably, other isoquinoline alkaloids have been shown to induce vasorelaxation by inhibiting Ca²⁺ influx through L-type channels.[4][10] This precedent forms the logical basis for our central hypothesis: Isocorydine hydrochloride exerts vasorelaxant effects through the direct blockade of L-type (CaV1.2) voltage-gated calcium channels.

This guide provides the rigorous, multi-tiered experimental plan required to validate this mechanism, designed to build a self-validating system of evidence from the tissue level down to the single-channel level.

Proposed Research & Development Workflow

Caption: Proposed experimental workflow for mechanism elucidation.

Phase 1: Functional Screening via Aortic Ring Myography

Expertise & Rationale

The first step is to determine if isocorydine has a functional effect consistent with calcium channel blockade in a relevant physiological system. The isolated arterial ring assay is the gold standard. We use potassium chloride (KCl) as the contractile agent. High extracellular KCl causes widespread membrane depolarization, which specifically opens voltage-gated calcium channels, leading to Ca²⁺ influx and contraction.[11][12] This method effectively bypasses receptor-mediated signaling pathways, allowing us to isolate the role of voltage-dependent channels.[13] If isocorydine inhibits a KCl-induced contraction, it strongly implies an interaction with this pathway, justifying the more resource-intensive molecular studies.

Detailed Experimental Protocol: Aortic Ring Contraction Assay

-

Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat (250-300g) via an approved protocol (e.g., CO₂ asphyxiation followed by thoracotomy).

-

Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings. For endothelium-independent studies, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

-

-

Mounting and Equilibration:

-

Mount each aortic ring in a 10 mL organ bath containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer. Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the K-H buffer every 15 minutes.

-

-

Viability and Contraction Protocol:

-

After equilibration, induce a contraction by replacing the K-H buffer with a high-K⁺ solution (e.g., 60 mM KCl, with NaCl concentration reduced to maintain osmolarity).[13]

-

Once the contraction reaches a stable plateau, wash the tissue with standard K-H buffer until tension returns to baseline.

-

Incubate the rings with varying concentrations of isocorydine hydrochloride (e.g., 1 µM to 100 µM) or vehicle control for 20-30 minutes.

-

Re-challenge the tissue with the high-K⁺ solution and record the maximal contraction force.

-

-

Data Analysis:

-

Express the contraction in the presence of isocorydine as a percentage of the maximal contraction observed in its absence.

-

Plot the percentage inhibition against the logarithm of the isocorydine concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Phase 2: Direct Channel Interrogation via Patch-Clamp Electrophysiology

Expertise & Rationale

A positive result in the aortic ring assay is suggestive but not definitive. Isocorydine could be acting on other voltage-gated channels or cellular processes. To prove direct interaction with the CaV1.2 channel, whole-cell patch-clamp electrophysiology is the required method. This technique provides unparalleled precision, allowing us to measure the ionic current flowing exclusively through the channels of interest.[14]

For this purpose, we will use a heterologous expression system, such as a Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cell line, that has been engineered to stably express the human CaV1.2 channel subunits (α1C, β₂, and α₂δ).[15] This provides a clean and robust system, free from the confounding currents of other ion channels found in native vascular smooth muscle cells or cardiomyocytes.[16]

Detailed Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Culture:

-

Culture CHO cells stably expressing the human CaV1.2 channel complex on glass coverslips in appropriate media until 50-70% confluent.

-

-

Solution Preparation:

-

External Solution (in mM): 145 NaCl, 10 CaCl₂ (or BaCl₂), 4 KCl, 10 HEPES. Adjust pH to 7.4 with NaOH. Barium is often substituted for calcium as it is a more permeant charge carrier and reduces Ca²⁺-dependent inactivation of the channel.[15]

-

Internal (Pipette) Solution (in mM): 112 CsCl, 27 CsF, 8.2 EGTA, 10 HEPES, 4 Mg-ATP, 2 NaCl. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels, and EGTA is included to chelate intracellular calcium.[15]

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells onto the stage of an inverted microscope equipped with micromanipulators. Perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV to ensure all CaV1.2 channels are in a closed, resting state.[14]

-

Apply a series of depolarizing voltage steps (e.g., 200 ms duration to +20 mV) to elicit the inward L-type calcium current (ICa,L). Apply these steps at a low frequency (e.g., every 15-30 seconds) to allow for channel recovery.[14]

-

After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of isocorydine hydrochloride. Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each isocorydine concentration.

-

Calculate the percentage of current inhibition relative to the baseline control.

-

Construct a dose-response curve and fit it with the Hill equation to determine the IC₅₀ value and Hill slope.

-

Phase 3: Visual Confirmation of Calcium Influx Inhibition

Expertise & Rationale

To complement the electrophysiological data, a calcium imaging assay provides a powerful visual confirmation of the drug's functional effect at the cellular level. This technique uses fluorescent indicators that bind to Ca²⁺, allowing for the real-time monitoring of changes in intracellular calcium concentration ([Ca²⁺]i).[17] By depolarizing a population of cells with KCl and measuring the subsequent rise in fluorescence, we can screen the ability of isocorydine to block this calcium influx. This assay offers higher throughput than patch-clamp and confirms that the measured block of ionic current translates to a block of the downstream physiological signal.

Detailed Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Preparation:

-

Plate A7r5 cells (a rat aortic smooth muscle cell line) or the CaV1.2-expressing CHO cells in a 96-well, black-walled, clear-bottom plate.

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM or Fluo-8 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved into its active, Ca²⁺-sensitive form.

-

Wash the cells gently with the salt solution to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence microplate reader or a fluorescence microscope equipped with an automated liquid handler (e.g., a FlexStation).

-

Record baseline fluorescence (Excitation ~490 nm, Emission ~520 nm for Fluo dyes).

-

Add various concentrations of isocorydine hydrochloride to the wells and incubate for a predetermined time.

-

Inject a high-K⁺ solution to depolarize the cells and trigger Ca²⁺ influx.

-

Record the resulting change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response (F_max - F_baseline) for each condition.

-

Normalize the response in the presence of isocorydine to the vehicle control and calculate the percentage of inhibition.

-

Generate a dose-response curve to determine the IC₅₀ for the inhibition of calcium influx.

-

Data Synthesis and Mechanistic Interpretation

The power of this workflow lies in the convergence of evidence. A positive result for isocorydine hydrochloride across all three phases would provide a robust, multi-layered validation of its mechanism as an L-type calcium channel blocker.

| Parameter | Assay | Expected Outcome for a Positive Result |

| Functional Inhibition | Aortic Ring Myography | Dose-dependent inhibition of KCl-induced contraction. |

| IC₅₀ (Functional) | Aortic Ring Myography | A quantifiable potency value (e.g., in the µM range). |

| Direct Channel Block | Patch-Clamp Electrophysiology | Dose-dependent reduction of peak ICa,L amplitude. |

| IC₅₀ (Electrophysiology) | Patch-Clamp Electrophysiology | A specific potency value for the CaV1.2 channel. |

| Cellular Influx Block | Calcium Imaging | Dose-dependent inhibition of KCl-induced fluorescence increase. |

| IC₅₀ (Imaging) | Calcium Imaging | A potency value confirming cellular activity. |

Caption: Hypothetical signaling pathway of Isocorydine Hydrochloride in vascular smooth muscle.

Conclusion

While the existing literature has not yet characterized the interaction between isocorydine hydrochloride and voltage-gated calcium channels, the pharmacological precedent set by structurally related alkaloids provides a compelling rationale for its investigation. The multi-phase experimental workflow detailed in this guide—progressing from functional tissue response to direct electrophysiological measurement and cellular imaging—represents a rigorous and scientifically sound strategy to definitively elucidate this potential mechanism. Successful execution of these protocols would not only clarify the mode of action for a promising natural compound but also provide a validated blueprint for the mechanistic investigation of other novel drug candidates targeting ion channels.

References

-

Sophion Bioscience. (n.d.). CHO CaV1.2. Sophion. Retrieved from [Link]

-

Sophion Bioscience. (n.d.). Keep it simple – Ready-To-Use CaV1.2 cells on Qube 384. Sophion. Retrieved from [Link]

-

Chen, Y., Tang, Y., Wu, X., Liu, J., & Wang, J. (2014). Isocorydine Derivatives and Their Anticancer Activities. Molecules, 19(8), 12099–12111. MDPI AG. Retrieved from [Link]

- Moosmang, S., Haider, N., Klugbauer, N., Adelsberger, H., Langwieser, N., Müller, J., Stiess, M., Lemke, T., Strisow, F., Laleo, G., & Hofmann, F. (2008). Cav1.2 calcium channels modulate the spiking pattern of hippocampal pyramidal cells. Pflügers Archiv - European Journal of Physiology, 455(4), 617-626.

-

Zaripov, A. A., Zhumaev, I. Z., Usmanov, P. B., Mirzaeva, Y. T., Rustamov, S. Y., Boboev, S. N., Esimbetov, A. T., Begdullaeva, G. S., Sobirov, S. B., Ibragimov, E. B., Zhurakulov, S. N., Safarova, D. D., & Yusupova, R. I. (2024). Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. Biomedical and Pharmacology Journal, 17(2). Retrieved from [Link]

-

Ortner, N. J., & Striessnig, J. (2016). Cav1.3-selective inhibitors of voltage-gated L-type Ca2+ channels: Fact or (still) fiction?. British journal of pharmacology, 173(10), 1627–1629. [Link]

-

Wikipedia contributors. (2024, January 10). L-type calcium channel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Striessnig, J., & Ortner, N. J. (2015). L-type calcium channels as drug targets in CNS disorders. Channels (Austin, Tex.), 9(5), 246–251. [Link]

-

Liao, Y., Liu, Q., Tang, L., Long, H., Yuan, L., Chen, Y., He, G., & Chen, J. (2022). The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus. Journal of inflammation research, 15, 5621–5638. [Link]

- Zhumaev, I. Z., Zaripov, A. A., Usmanov, P. B., Mirzaeva, Y. T., Rustamov, S. Y., Boboev, S. N., Esimbetov, A. T., Begdullaeva, G. S., Sobirov, S. B., Ibragimov, E. B., Zhurakulov, S. N., Safarova, D. D., & Yusupova, R. I. (2024). Mechanism of vasorelaxant effect of the indole alkaloid 12-hydroxynorfluorocurarine hydrochloride on aortic smooth muscle contraction. Journal of Applied Pharmaceutical Science, 14(1), 1-9.

-

Bodi, I., Mikala, G., Koch, S. E., Akhter, S. A., & Schwartz, A. (2005). The L-type calcium channel in the heart: the beat goes on. Journal of clinical investigation, 115(12), 3306–3317. [Link]

-

Liu, J., Chen, Y., Wang, J., Yang, C., & Wu, X. (2024). Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells. Molecules, 29(2), 384. MDPI AG. Retrieved from [Link]

-

Catterall, W. A., Perez-Reyes, E., Snutch, T. P., & Striessnig, J. (2005). International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels. Pharmacological reviews, 57(4), 411–425. [Link]

-

Ratz, P. H., Berg, K. M., Urban, N. H., & Miner, A. S. (2005). Regulation of smooth muscle calcium sensitivity: KCl as a calcium-sensitizing stimulus. American journal of physiology. Cell physiology, 288(4), C769–C783. [Link]

-

Chen, Y., Tang, Y. H., Wu, X. A., Liu, J. X., & Wang, J. H. (2014). Isocorydine derivatives and their anticancer activities. Molecules (Basel, Switzerland), 19(8), 12099–12111. [Link]

-

Lee, M. D., Chan, C. K., & Lai, J. S. (2001). Inhibitory effect of stevioside on calcium influx to produce antihypertension. Planta medica, 67(9), 796–799. [Link]

-

Laher, I., & Triggle, C. R. (1986). Inhibition of potassium-induced contracture of the isolated rat aorta by amiloride. Canadian journal of physiology and pharmacology, 64(5), 600–604. [Link]

-

Kopljar, I., Lu, D., Smith, N., Lader, J., Nystoriak, M. A., Steele, D. S., Nieves-Cintrón, M., & Navedo, M. F. (2021). Electrophysiology of Human iPSC-derived Vascular Smooth Muscle Cells and Cell-autonomous Consequences of Cantú Syndrome Mutations. Function (Oxford, England), 2(6), zqab054. [Link]

-

YCharts. (n.d.). KCl-induced contraction: Significance and symbolism. YCharts. Retrieved from [Link]

- Karaki, H., & Weiss, G. B. (1984). Calcium channels in smooth muscle. Gastroenterology, 87(4), 960-970.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Regulation of smooth muscle calcium sensitivity: KCl as a calcium-sensitizing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wisdomlib.org [wisdomlib.org]

- 14. sophion.com [sophion.com]

- 15. sophion.co.jp [sophion.co.jp]

- 16. Electrophysiology of Human iPSC-derived Vascular Smooth Muscle Cells and Cell-autonomous Consequences of Cantú Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of stevioside on calcium influx to produce antihypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Isocorydine Hydrochloride

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isocorydine hydrochloride in bulk drug substance and pharmaceutical formulations. The developed isocratic method is proven to be specific, accurate, precise, and stability-indicating through rigorous validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1] This document provides a comprehensive protocol, from mobile phase preparation to method validation, intended for researchers, quality control analysts, and drug development professionals.

Introduction: The Significance of Isocorydine Analysis

Isocorydine is a naturally occurring aporphine alkaloid found in various plants, such as those from the Papaveraceae and Ranunculaceae families.[2] As the hydrochloride salt, it exhibits a range of pharmacological activities, including potential anti-inflammatory, analgesic, and anticancer properties, making it a compound of significant interest in pharmaceutical research and development.[3][4] Accurate and reliable quantification of isocorydine hydrochloride is paramount for ensuring the quality, safety, and efficacy of drug products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high sensitivity, specificity, and resolution.[1] This application note addresses the critical need for a validated, stability-indicating HPLC method that can separate isocorydine hydrochloride from its potential degradation products, a crucial aspect of quality control and stability testing.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection wavelength are dictated by the physicochemical properties of the analyte, isocorydine hydrochloride.

Analyte Properties

-

Chemical Structure: Isocorydine is an alkaloid with a tetracyclic core structure, containing tertiary amine and methoxy functional groups. Its hydrochloride salt form enhances its aqueous solubility.

-

UV Absorbance: Isocorydine exhibits characteristic UV absorbance maxima, with reported peaks around 272 nm.[4] A published HPLC method successfully utilized a detection wavelength of 264 nm, demonstrating a good response.[5] This provides a suitable range for UV detection.

-

Solubility: Isocorydine hydrochloride is soluble in polar solvents like water and methanol, guiding the choice of diluents and mobile phase components.

Chromatographic Choices: Causality and Rationale

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, including alkaloids. The non-polar nature of the C18 alkyl chains provides a suitable hydrophobic interaction with the isocorydine molecule.

-

Mobile Phase: A reversed-phase elution strategy is employed. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (methanol or acetonitrile).

-

Aqueous Buffer (pH 3.2): The use of a potassium dihydrogen phosphate buffer adjusted to an acidic pH of 3.2 is critical. At this pH, the tertiary amine group of isocorydine (a basic compound) will be protonated, existing in its cationic form. This protonation suppresses silanol interactions with the stationary phase, leading to improved peak symmetry and preventing peak tailing.

-

Organic Modifier (Methanol): Methanol is chosen as the organic component to modulate the elution strength of the mobile phase. Adjusting the ratio of methanol to the aqueous buffer allows for fine-tuning the retention time of isocorydine.

-

-

Detection: UV detection is selected due to the presence of a chromophore in the isocorydine structure. Based on literature data, a wavelength of 264 nm is chosen for this method to ensure high sensitivity and specificity.[5]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: XTerra C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[5]

-

Chemicals: Isocorydine hydrochloride reference standard (≥98% purity), HPLC grade methanol, potassium dihydrogen phosphate, phosphoric acid, and purified water.

Preparation of Solutions

-

Mobile Phase (Methanol:0.02 M KH₂PO₄ buffer (pH 3.2) in a 30:70 v/v ratio):

-

Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water to prepare a 0.02 M solution.

-

Adjust the pH of the buffer to 3.2 using phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 300 mL of HPLC grade methanol with 700 mL of the prepared buffer.

-

Degas the mobile phase by sonication or helium sparging before use.[5]

-

-

Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of isocorydine hydrochloride reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.

-

Allow the solution to cool to room temperature and make up to the mark with diluent.

-

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for linearity studies.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of isocorydine hydrochloride.

| Parameter | Condition |

| Column | XTerra C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.02 M KH₂PO₄ (pH 3.2) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 264 nm |

| Run Time | 10 minutes |

Sample Preparation Protocols

For Bulk Drug Substance

Prepare a 10 µg/mL solution by accurately weighing approximately 10 mg of the bulk drug, dissolving it in a 100 mL volumetric flask with diluent, and then performing a 1 in 10 dilution.

For Pharmaceutical Tablets

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[6]

-

Accurately weigh a portion of the powder equivalent to 10 mg of isocorydine hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction of the active ingredient.[6]

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

-

Perform a further 1 in 10 dilution with the diluent to obtain a final theoretical concentration of 10 µg/mL.

Method Validation: A Self-Validating System

The developed method was validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[7]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8][9]

-

Procedure: A solution of isocorydine hydrochloride (100 µg/mL) was subjected to the following stress conditions:

-

Results: The chromatograms showed significant degradation of isocorydine hydrochloride under acidic, basic, and oxidative conditions. The main isocorydine peak was well-resolved from all degradation product peaks, proving the method's specificity and stability-indicating capability.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of isocorydine hydrochloride ranging from 1 µg/mL to 50 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120%). The recovery of the added standard was calculated.

| Level | % Recovery (Mean ± SD) |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a 10 µg/mL standard solution were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate (Inter-day) | < 2.0% |

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 2°C) The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative determination of isocorydine hydrochloride. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be linear, accurate, precise, specific, and robust. Its stability-indicating nature makes it highly suitable for routine quality control analysis and for stability studies of isocorydine hydrochloride in bulk and pharmaceutical dosage forms.

References

-

RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). ScienceGate. Retrieved February 4, 2026, from [Link]

-

isocratic rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 4, 2026, from [Link]

-

RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. (n.d.). Journal of Innovation in Science. Retrieved February 4, 2026, from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved February 4, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 4, 2026, from [Link]

-

A Newer Rp - Hplc Method For The Estimation Of Isosorbide Dinitrate In Tablet Formulation. (n.d.). International Journal of PharmTech Research. Retrieved February 4, 2026, from [Link]

-

Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. (2023). ACG Publications. Retrieved February 4, 2026, from [Link]

-

The UV absorption spectra of 2 × 10 −4 M norisocorydine (2) in 2% v/v... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC - NIH. Retrieved February 4, 2026, from [Link]

-

HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved February 4, 2026, from [Link]

-

Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Development and validation of a high-performance liquid chromatography coupled with ultraviolet detection method for the determination of isocorydine in rat plasma and its application in pharmacokinetics. (2013). PubMed. Retrieved February 4, 2026, from [Link]

-

Extraction and HPLC Analysis of Alkaloids. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 4, 2026, from [Link]

-

Isolation and purification of alkaloids from medicinal plants by HPLC. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved February 4, 2026, from [Link]

-

Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Three Innovative Green and High-Throughput Microwell Spectrophotometric Methods for the Quantitation of Ceritinib... (2023). PMC. Retrieved February 4, 2026, from [Link]

-

UV-VISIBLE SPECTROPHOTOMETER METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FAMOTIDINE IN PHARMACEUTICAL FORMULATIONS. (n.d.). IJRPC. Retrieved February 4, 2026, from [Link]

-

Isocorydine (C20H23NO4). (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Development and validation of a high-performance liquid chromatography coupled with ultraviolet detection method for the determination of isocorydine in rat plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. jisciences.com [jisciences.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. acgpubs.org [acgpubs.org]

Application Notes & Protocols: A Developmental Guide for the Preparation of Isocorydine Hydrochloride for Intravenous Administration

Abstract

Isocorydine, an aporphine alkaloid, has demonstrated significant potential in preclinical research, including anticancer and anti-inflammatory activities.[1][2] Intravenous (IV) administration is often the preferred route for investigational new drugs in both preclinical and early clinical settings to ensure complete bioavailability and rapid onset of action. However, the formulation of alkaloids like isocorydine for parenteral use presents considerable challenges, primarily due to their poor aqueous solubility and potential chemical instability. To date, a standardized, publicly available protocol for the preparation of isocorydine hydrochloride for intravenous administration does not exist.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, science-driven framework for developing a safe and stable research-grade intravenous formulation of isocorydine hydrochloride. Instead of a single recipe, this document outlines the critical pre-formulation studies, formulation strategies, preparation protocols, and quality control assays required to move from a solid active pharmaceutical ingredient (API) to a sterile, injectable solution suitable for scientific investigation.

Foundational Knowledge & Pre-formulation Imperatives

Before any formulation work begins, a thorough understanding of the physicochemical properties of isocorydine hydrochloride is essential. These properties dictate every subsequent decision in the formulation process. Pre-formulation studies aim to identify and mitigate potential liabilities of the drug molecule.[3]

Core Physicochemical Properties

A summary of the known properties of isocorydine and its hydrochloride salt is presented below. The pKa is particularly critical, as it indicates the pH range where the molecule's ionization state—and thus its solubility—will change.[2]

| Property | Value | Source |

| Chemical Name | (+)-Isocorydine hydrochloride | [4] |

| Molecular Formula | C₂₀H₂₄ClNO₄ | [1] |

| Molecular Weight | 377.87 g/mol | [1] |

| Appearance | White to off-white solid powder | [4] |

| pKa (Isocorydine base) | 11.75 | [2] |

| Storage (Powder) | -20°C, protected from light | [5] |

Protocol 1: pH-Solubility Profile Determination

Rationale: The aqueous solubility of an ionizable compound like isocorydine hydrochloride is highly dependent on pH. Determining the pH at which maximum solubility is achieved is the first step in developing a stable solution. As a hydrochloride salt of a basic compound, it is expected to be more soluble in acidic conditions where it is fully protonated and ionized.

Methodology:

-

Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.

-

Add an excess amount of isocorydine hydrochloride powder to a fixed volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of dissolved isocorydine hydrochloride using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]

-

Plot the solubility (in mg/mL) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are essential to identify the likely degradation pathways and products of a drug substance, as mandated by regulatory bodies like the ICH.[8][9] This information is crucial for developing a stability-indicating analytical method and for designing a formulation that protects the API from degradation. Studies on related compounds suggest that aporphine alkaloids can be susceptible to oxidation and instability in aqueous solutions.[7][10]

Methodology:

-

Prepare stock solutions of isocorydine hydrochloride in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Expose the solutions to a range of stress conditions as outlined in the table below.

-

At specified time points, withdraw samples and analyze them using an HPLC-UV/MS system to separate and identify potential degradants.[6]

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that the stability-indicating nature of the analytical method can be demonstrated.[11]

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | To assess stability in alkaline conditions.[12] |

| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal | Stored at 60-80°C (in solid state and solution) | To assess the impact of heat on the drug's integrity. |

| Photostability | Exposed to light providing illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter (ICH Q1B) | To evaluate light sensitivity. |

Strategy for Intravenous Formulation Development

The data from pre-formulation studies will guide the development of a stable and biocompatible intravenous formulation. The primary goals are to ensure complete dissolution of the drug, maintain chemical stability, and produce a solution that is isotonic and physiologically compatible.

Caption: Workflow for IV Formulation Development.

Vehicle and Solubilization

The primary vehicle for intravenous preparations is Water for Injection (WFI) . Based on the expected poor aqueous solubility of isocorydine, co-solvents or solubilizing agents may be necessary.[13]

-

Co-solvents: Propylene Glycol (PG) and Polyethylene Glycol 300/400 (PEG 300/400) are common choices for parenteral formulations.[5]

-

Surfactants: Polysorbate 80 (Tween® 80) can be used at low concentrations to improve wettability and solubility.[5][14]

-

Complexing Agents: Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with drug molecules, significantly enhancing their aqueous solubility.[5][13]

The selection process should start with the simplest system (buffered WFI) and increase in complexity only as needed to achieve the target concentration.

pH Control and Buffering

Maintaining an optimal pH is paramount for both solubility and stability. The pH-solubility profile from Protocol 1 will indicate the pH required for dissolution, while the forced degradation data from Protocol 2 will reveal the pH at which the molecule is most stable. A compromise between these two is often necessary. A physiologically compatible buffer system, such as citrate or phosphate buffer, should be used to maintain the target pH.[15] Given the instability of a related derivative in aqueous solution, a slightly acidic pH (e.g., 4.0-6.0) is a logical starting point for investigation.

Isotonicity

Intravenous solutions should be isotonic with human blood (approximately 285 mOsm/L) to prevent hemolysis or crenation of red blood cells. Once the drug and buffer concentrations are finalized, the osmolality of the solution should be measured. A tonicity-adjusting agent, such as Sodium Chloride (NaCl) or Dextrose , can be added to achieve isotonicity.

Protocol for Preparation of a Research-Grade Formulation (Hypothetical Example)

This protocol describes the preparation of a hypothetical 1 mg/mL isocorydine hydrochloride solution. Note: The exact buffer, pH, and excipients must be determined through the developmental studies described in Part 2. All operations must be performed in a laminar flow hood or biological safety cabinet using aseptic technique.

Objective: To prepare a 10 mL batch of 1 mg/mL Isocorydine Hydrochloride for Injection.

Materials:

-

Isocorydine Hydrochloride API (10 mg)

-

Citrate Buffer components (Citric Acid, Sodium Citrate)

-

Sodium Chloride

-

Water for Injection (WFI)

-

Sterile 10 mL volumetric flask

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Sterile, depyrogenated vials and stoppers

Caption: Aseptic Preparation Protocol Flowchart.

Step-by-Step Procedure:

-

Prepare the Buffered Vehicle: In the 10 mL volumetric flask, dissolve the pre-determined amounts of citrate buffer components and sodium chloride in approximately 8 mL of WFI.

-

pH Verification: Check the pH of the solution and adjust to the target pH (e.g., 5.0) using dilute solutions of citric acid or sodium citrate if necessary.

-

Dissolve the API: Accurately weigh 10 mg of isocorydine hydrochloride and add it to the buffered vehicle. Mix gently by swirling or use brief sonication until the API is completely dissolved. Visually inspect for any undissolved particulates.

-

Final Volume Adjustment: Add WFI to bring the solution to the 10 mL mark (Quantum Sufficit, QS). Mix thoroughly.

-

Sterile Filtration: Using a sterile syringe, draw the entire volume of the solution. Attach a sterile 0.22 µm syringe filter to the syringe tip. Aseptically filter the solution directly into a sterile, depyrogenated glass vial. This step removes any potential microbial contamination.

-

Sealing: Aseptically insert a sterile stopper into the vial opening and secure it with an aluminum crimp cap.

-

Labeling and Storage: Label the vial appropriately with the compound name, concentration, lot number, and preparation date. Store at 2-8°C, protected from light, until use.

Quality Control and Validation

For any preparation intended for administration, rigorous quality control (QC) is mandatory to ensure safety and consistency.

| QC Test | Specification (Example) | Method | Rationale |

| Appearance | Clear, colorless solution, free of visible particulates | Visual Inspection | Ensures complete dissolution and absence of foreign matter. |

| pH | 5.0 ± 0.2 | Potentiometry (pH meter) | Confirms pH is within the range required for stability and solubility. |

| Assay & Purity | 95.0% - 105.0% of label claim; Purity ≥99.0% | Stability-Indicating HPLC-UV | Verifies correct drug concentration and detects/quantifies any degradation products. |

| Sterility | No microbial growth | USP <71> Sterility Tests | Ensures the absence of viable microorganisms. |

| Bacterial Endotoxins | < X EU/mg (to be determined based on dose) | USP <85> Bacterial Endotoxins Test (LAL Test) | Ensures the absence of pyrogenic substances. |

References

-

MDPI. Isocorydine Derivatives and Their Anticancer Activities. [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

MySkinRecipes. ()-Isocorydine hydrochloride. [Link]

-

ResearchGate. Isocorydine Derivatives and Their Anticancer Activities. [Link]

-

ResearchGate. Acid-base equilibria for isocorydine (1) norisocorydine (2). [Link]

-

PubMed. Isocorydine derivatives and their anticancer activities. [Link]

-

Ashland. Excipients for Parenterals. [Link]

-

PubMed Central. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells. [Link]

-

PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

-

PubMed Central. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. [Link]

-

ResearchGate. General Methods of Extraction and Isolation of Alkaloids. [Link]

-

Auctores Online. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

-

Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

ResearchGate. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. [Link]

-

National Institutes of Health (NIH). Isocorydine Derivatives and Their Anticancer Activities. [Link]

-

National Institutes of Health (NIH). Sterilization protocols and the effect of plant growth regulators on callus induction and secondary metabolites production in in vitro cultures Melia azedarach L. [Link]

-

ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

-

Ashland. Parenteral excipients. [Link]

-

Longdom Publishing. Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. [Link]

-

JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResearchGate. Excipient Selection In Parenteral Formulation Development. [Link]

-

SciSpace. Analytical methods for the recently approved fda new molecular entities – a review. [Link]

- Google Patents.

-

Frontiers. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

-

PubMed Central. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. [Link]

-

Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

-

IJCRT. SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. [Link]

-

Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

-

Biomanufacturing.org. Quality Control Biochemistry. [Link]

-

RJPT. Stability Indicating Forced Degradation Studies. [Link]

-

Dove Medical Press. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]

-

PubMed Central. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. [Link]

Sources

- 1. ()-Isocorydine hydrochloride [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. (+)-Isocorydine hydrochloride | CAS:13552-72-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]

Application Note: Western Blot Analysis of Isocorydine Hydrochloride-Mediated Signaling Modulation in Cancer Cells

Abstract & Introduction

Isocorydine (ICD) Hydrochloride is a bioactive aporphine alkaloid isolated from plants such as Dicranostigma leptopodum and Dactylicapnos scandens. Recent pharmacological studies have positioned ICD as a potent anti-tumor agent, particularly effective against Hepatocellular Carcinoma (HCC), Gastric Cancer, and Oral Squamous Cell Carcinoma.

The therapeutic efficacy of ICD is primarily attributed to three distinct molecular mechanisms:

-

G2/M Cell Cycle Arrest: Disruption of the Cyclin B1/CDK1 complex regulation.

-

Inhibition of STAT3 Signaling: Direct targeting of STAT3 phosphorylation and nuclear translocation.

-

Reversal of Epithelial-Mesenchymal Transition (EMT): Upregulation of epithelial markers and suppression of mesenchymal drivers.

This Application Note provides a comprehensive Western Blot (WB) protocol designed to validate these mechanisms. It includes target selection strategies, expected data trends, and critical troubleshooting steps to ensuring reproducible data when assaying ICD-treated lysates.

Target Identification Strategy

To comprehensively validate the bioactivity of Isocorydine, we recommend a multi-panel blotting strategy. This approach correlates upstream signaling inhibition (STAT3) with phenotypic outcomes (Cell Cycle Arrest and Apoptosis).

Panel A: The Upstream Regulator (STAT3 Pathway)

ICD acts as a STAT3 inhibitor. It prevents the phosphorylation of STAT3 (Tyr705), thereby blocking its dimerization and translocation into the nucleus.

-

Primary Targets: p-STAT3 (Tyr705), Total STAT3.

-

Downstream Effectors: c-Myc, Cyclin D1 (often downregulated by ICD).

Panel B: The Cell Cycle Arrest Mechanism (G2/M)

ICD induces arrest at the G2/M phase.[1] Unlike agents that degrade cyclins, ICD treatment has been observed to accumulate Cyclin B1 while maintaining CDK1 in an inactive, phosphorylated state (Tyr15) due to the inhibition of the phosphatase Cdc25C.

-

Primary Targets: Cyclin B1, CDK1, p-CDK1 (Tyr15), Cdc25C.

Panel C: EMT & Metastasis Markers

For studies focusing on metastasis, ICD reverses the "Cadherin Switch."

-

Primary Targets: E-Cadherin (Epithelial), N-Cadherin (Mesenchymal), Vimentin.[2]

Panel D: Apoptotic Execution

-

Primary Targets: Bax (Pro-apoptotic), Bcl-2 (Anti-apoptotic), Cleaved Caspase-3, Cleaved PARP.

Mechanistic Pathway Visualization

The following diagram illustrates the molecular cascade initiated by Isocorydine, detailing the inhibition of STAT3 and the subsequent downstream effects on the nucleus and cell cycle machinery.

Caption: Figure 1: Isocorydine mechanism of action showing inhibition of STAT3 phosphorylation, induction of G2/M arrest via Cdc25C/Cyclin B1 axis, and modulation of EMT/Apoptosis markers.

Experimental Protocol

Phase 1: Sample Preparation (Critical for Phospho-Proteins)

Reagents:

-

Isocorydine Hydrochloride (dissolve in DMSO or Saline; prepare fresh to avoid oxidation).

-

Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Sodium Fluoride). Note: Phosphatase inhibitors are mandatory for detecting p-STAT3 and p-CDK1.

Procedure:

-

Cell Culture: Seed cells (e.g., SMMC-7721 or SGC-7901) at

cells/well in 6-well plates. -

Treatment: Treat cells with ICD at a gradient concentration (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.

-

Control: 0.1% DMSO vehicle control.

-

-

Lysis:

-

Wash cells 2x with ice-cold PBS.

-

Add 150 µL ice-cold Lysis Buffer. Scrape cells on ice.

-

Incubate on ice for 30 mins, vortexing every 10 mins.

-

Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

-

-

Quantification: BCA Protein Assay. Normalize all samples to 20-30 µg total protein per lane.

Phase 2: Western Blot Workflow

Caption: Figure 2: Optimized Western Blot workflow for Isocorydine target analysis. BSA blocking is preferred over milk for phospho-STAT3 detection.

Key Protocol Nuances:

-